Methyl 3-formyl-2-methoxybenzoate
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Overview
Description
Methyl 3-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H10O4 . It is a substituted aromatic compound that serves as a versatile building block in organic synthesis. The structure comprises a benzene ring with three substituents: a methoxy group at position 2, a formyl group at position 3, and a methyl ester group at position 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Formylation of Salicylic Acid Followed by Methylation:
Starting Material: Salicylic acid
Reagents: Methanesulfonic acid, Hexamethylenetetramine
Conditions: Duff reaction in methanesulfonic acid
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Methylation of Salicylic Acid Followed by Formylation:
Reagents: Dimethyl sulfate, Potassium carbonate, Methanesulfonic acid, Hexamethylenetetramine
Conditions: Methylation in acetone, followed by Duff reaction in methanesulfonic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the formyl group to a carboxylic acid.
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Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Usually performed in anhydrous solvents
Products: Reduction of the formyl group to a hydroxymethyl group.
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Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution
Conditions: Can be carried out under acidic, basic, or neutral conditions
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
- Acts as a probe to investigate biochemical pathways involving aromatic aldehydes and esters .
Medicine:
- Explored for its potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Industry:
- Employed in the production of fine chemicals and specialty chemicals.
- Used in the formulation of various industrial products requiring aromatic aldehydes and esters .
Mechanism of Action
The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .
Comparison with Similar Compounds
-
Methyl 2-methoxybenzoate (Methyl o-anisate):
- Similar structure but lacks the formyl group.
- Used in organic synthesis and as a flavoring agent .
-
Methyl 4-methoxybenzoate:
- Similar structure with the methoxy group at position 4.
- Employed in the synthesis of pharmaceuticals and as a fragrance component .
Uniqueness:
Properties
IUPAC Name |
methyl 3-formyl-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXZSDQNCRNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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